Phenyl-beta-D-glucuronide

Description

Phenyl beta-D-glucopyranosiduronic acid is a natural product found in Glycine max with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O7/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,17)/t7-,8-,9+,10-,12+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHAUDNUGBNUDZ-GOVZDWNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601034474 |

Source

|

| Record name | Phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601034474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Phenol glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17685-05-1 |

Source

|

| Record name | Phenol glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17685-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl beta-D-glucopyranosiduronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017685051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601034474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl β-D-glucopyranosiduronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phenyl-β-D-glucuronide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical properties, structure, and biological significance of Phenyl-β-D-glucuronide. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the multifaceted applications of this important molecule.

Introduction: The Significance of Phenyl-β-D-glucuronide

Phenyl-β-D-glucuronide is a glycoside that plays a crucial role in various biological and analytical contexts. It is most notably recognized as a substrate for the enzyme β-glucuronidase, an enzyme widely distributed in animals and some bacteria.[1] The enzymatic cleavage of Phenyl-β-D-glucuronide releases phenol and D-glucuronic acid, a reaction that forms the basis of numerous detection and quantification assays.[1]

Beyond its role as an enzyme substrate, Phenyl-β-D-glucuronide serves as a valuable tool in drug metabolism studies. The process of glucuronidation, where a glucuronic acid moiety is attached to a substrate, is a major pathway for the detoxification and excretion of various xenobiotics and endogenous compounds. Understanding the behavior of glucuronide conjugates like Phenyl-β-D-glucuronide is therefore essential in pharmacology and toxicology. Furthermore, recent research has explored its potential as an exogenous agent for the non-invasive pre-warning of tumors by detecting its metabolite, phenol, in exhaled breath.[2]

This guide will delve into the core chemical characteristics of Phenyl-β-D-glucuronide, its structural features, and its practical applications in research, including a detailed protocol for its use in β-glucuronidase assays.

Chemical Structure and Properties

The structural integrity and physicochemical properties of Phenyl-β-D-glucuronide are fundamental to its function.

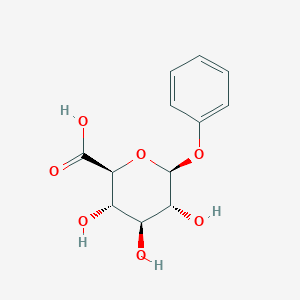

Molecular Structure

Phenyl-β-D-glucuronide consists of a phenol molecule linked to the anomeric carbon of D-glucuronic acid via a β-glycosidic bond.[3] The systematic IUPAC name for this compound is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid.[3]

Physicochemical Properties

A summary of the key physicochemical properties of Phenyl-β-D-glucuronide is presented in the table below. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄O₇ | [3][4] |

| Molecular Weight | 270.24 g/mol | [4][5] |

| Appearance | White to pale yellow solid/powder | |

| Melting Point | 158-160 °C | |

| Solubility | Sparingly soluble in water (sonication may be required), slightly soluble in DMSO and methanol. | |

| Optical Activity | [α]20/D -87±5°, c = 1% in H₂O | [5] |

| pKa (predicted) | 2.75 ± 0.70 | |

| Storage | -20°C to 8°C, protect from light and moisture. | [6] |

Spectral Data

The identity and purity of Phenyl-β-D-glucuronide can be confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR spectroscopy in D₂O shows characteristic peaks for the aromatic protons of the phenyl group and the protons of the glucuronic acid moiety.[2]

-

Infrared (IR) Spectroscopy : The IR spectrum exhibits characteristic absorption bands for the hydroxyl, carboxylic acid, and aromatic functional groups present in the molecule.[2]

-

Mass Spectrometry (MS) : Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of Phenyl-β-D-glucuronide, confirming its identity.[2][7]

Biological Role and Significance

The primary biological significance of Phenyl-β-D-glucuronide lies in its interaction with the enzyme β-glucuronidase.

Substrate for β-Glucuronidase

β-glucuronidase catalyzes the hydrolysis of the β-D-glucuronide linkage, releasing the aglycone (in this case, phenol) and D-glucuronic acid.[1] This enzymatic reaction is central to its application in various assays. The phenolic structure of Phenyl-β-D-glucuronide enhances its affinity for the active site of the enzyme.[1]

Role in Drug Metabolism and Toxicology

Glucuronidation is a key phase II metabolic reaction that facilitates the elimination of drugs, toxins, and endogenous substances from the body. Phenyl-β-D-glucuronide serves as a model compound for studying this process. By analyzing the formation and excretion of such glucuronides, researchers can gain insights into the metabolic pathways of various xenobiotics.[8]

Potential as a Cancer Biomarker

Recent studies have explored an innovative application of Phenyl-β-D-glucuronide in cancer detection.[2] The rationale is that some tumor microenvironments exhibit elevated levels of β-glucuronidase activity. When Phenyl-β-D-glucuronide is introduced, it is metabolized to volatile phenol, which can then be detected in the breath, potentially serving as a non-invasive biomarker for certain cancers.[2]

Experimental Protocols

The most common application of Phenyl-β-D-glucuronide in a research setting is in the assay of β-glucuronidase activity. The following protocol provides a detailed methodology for a spectrophotometric assay.

Principle of the β-Glucuronidase Assay

The assay is based on the enzymatic hydrolysis of Phenyl-β-D-glucuronide to produce phenol. The liberated phenol can be quantified colorimetrically after reaction with a suitable chromogenic agent, such as ferric chloride, which forms a colored complex with phenol. The intensity of the color is proportional to the amount of phenol produced and thus to the β-glucuronidase activity.

Materials and Reagents

-

Phenyl-β-D-glucuronide

-

β-Glucuronidase enzyme (source dependent, e.g., from E. coli or bovine liver)

-

Sodium acetate buffer (e.g., 100 mM, pH 5.0)

-

Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

-

Ferric chloride (FeCl₃) solution (e.g., 0.5% w/v in 0.1 M HCl)

-

Phenol standard solution (for calibration curve)

-

Spectrophotometer and cuvettes

-

Water bath or incubator

-

Pipettes and other standard laboratory equipment

Step-by-Step Protocol

-

Preparation of Reagents : Prepare all solutions in deionized water and ensure they are at the correct pH and concentration.

-

Enzyme Dilution : Dilute the β-glucuronidase enzyme to a suitable concentration in the assay buffer. The optimal dilution should be determined empirically to ensure the reaction rate is linear over the desired time course.

-

Reaction Setup :

-

Pipette the required volume of sodium acetate buffer into test tubes.

-

Add the Phenyl-β-D-glucuronide substrate solution to the test tubes.

-

Pre-incubate the tubes at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

-

-

Initiation of Reaction :

-

Add the diluted enzyme solution to the test tubes to start the reaction.

-

Incubate the reaction mixture at the set temperature for a specific period (e.g., 30 minutes).

-

-

Termination of Reaction :

-

Stop the enzymatic reaction by adding a sufficient volume of TCA solution. This will precipitate the enzyme and halt the reaction.

-

Centrifuge the tubes to pellet the precipitated protein.

-

-

Color Development :

-

Take an aliquot of the clear supernatant from each tube.

-

Add the ferric chloride solution to the supernatant. A color change should be observed in the presence of phenol.

-

-

Spectrophotometric Measurement :

-

Measure the absorbance of the colored solution at the wavelength of maximum absorbance for the phenol-FeCl₃ complex (typically around 540 nm).

-

-

Standard Curve :

-

Prepare a series of phenol standards of known concentrations.

-

Treat these standards in the same way as the experimental samples (i.e., add the colorimetric reagent).

-

Measure the absorbance of the standards and plot a calibration curve of absorbance versus phenol concentration.

-

-

Calculation of Enzyme Activity :

-

Determine the concentration of phenol produced in the enzymatic reaction from the standard curve.

-

Calculate the β-glucuronidase activity, typically expressed in units (e.g., µmol of phenol released per minute) per mg of enzyme protein.

-

Conclusion

Phenyl-β-D-glucuronide is a versatile and indispensable tool in biochemical and pharmaceutical research. Its well-defined chemical properties and its role as a specific substrate for β-glucuronidase make it ideal for a variety of applications, from fundamental enzyme kinetics to the development of novel diagnostic approaches. This guide has provided a detailed overview of its structure, properties, and a practical protocol for its use, empowering researchers to effectively utilize this compound in their scientific endeavors. The continued exploration of Phenyl-β-D-glucuronide and similar glucuronide conjugates will undoubtedly lead to further advancements in our understanding of metabolism and disease.

References

-

Li, Y., et al. (2024). Discovery of Phenyl-β-D-glucuronide Medical Function for in Vivo Producing Handheld Gas Sensor Detectable Phenol. bioRxiv. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87235, Phenol glucuronide. Retrieved from [Link]

-

Human Metabolome Database. (2013). Showing metabocard for Phenol glucuronide (HMDB0060014). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65080, phenyl beta-D-glucopyranoside. Retrieved from [Link]

-

Glycosynth. (n.d.). p-Nitrophenyl beta-D-glucuronide. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Detection of β-D-glucuronidase activity in environmental samples using 4-fluorophenyl β-D-glucuronide and 19F NMR. Analytical Methods. [Link]

-

PubMed. (1987). Qualitative and quantitative analyses of phenol, phenylglucuronide, and phenylsulfate in urine and plasma by gas chromatography/mass spectrometry. Journal of Analytical Toxicology. [Link]

-

PubMed. (2015). Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated RAW 264.7 Cells. Inflammation. [Link]

-

American Chemical Society. (1951). Synthesis of Phenyl β-D-Glucopyruronoside. Journal of the American Chemical Society. [Link]

-

Royal Society of Chemistry. (2025). Detection of β-d-glucuronidase activity in environmental samples using 4-fluorophenyl β-d-glucuronide and 19F NMR. Analytical Methods. [Link]

-

National Center for Biotechnology Information. (2023). Conformational Distributions of Phenyl β-D-Glucopyranoside and Gastrodin in Solution by Vibrational Optical Activity and Theoretical Calculations. Molecules. [Link]

-

ResearchGate. (2025). (PDF) Detection of β–D-glucuronidase activity in environmental samples using 4-fluorophenyl β–D-glucuronide and 19F NMR. Retrieved from [Link]

Sources

- 1. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Continuous spectrophotometric assay for beta-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]

- 6. tandfonline.com [tandfonline.com]

- 7. Studies in detoxication. 35. Spectrophotometric determination of β-glucuronidase using p-chlorophenylglucuronide as substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Phenyl-beta-D-glucuronide CAS number and molecular weight

An In-Depth Technical Guide to Phenyl-β-D-glucuronide for Researchers and Drug Development Professionals

Introduction

Phenyl-β-D-glucuronide is a pivotal molecule in the fields of biochemistry, pharmacology, and clinical diagnostics. As the glucuronide conjugate of phenol, it represents a classic example of a product of Phase II drug metabolism, the process by which the body solubilizes and facilitates the excretion of xenobiotics and endogenous compounds. Its primary utility in a laboratory setting is as a chromogenic substrate for β-glucuronidase, an enzyme whose activity is a key biomarker for various pathological conditions and microbial contamination. This guide provides a comprehensive overview of Phenyl-β-D-glucuronide, from its fundamental chemical properties and synthesis to its practical applications in experimental workflows, grounded in the principles of scientific integrity and field-proven insights.

Core Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its effective application in research. The key identifiers and characteristics of Phenyl-β-D-glucuronide are summarized below.

| Property | Value | Source(s) |

| CAS Number | 17685-05-1 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₄O₇ | [1][2] |

| Molecular Weight | 270.24 g/mol | [1][2][4] |

| Synonyms | Phenyl-β-D-glucopyranosiduronic acid | [1] |

| Appearance | White to pale yellow solid powder | [5] |

| Storage Temperature | 2-8°C; protect from light and moisture | [3][5][6] |

| Solubility | Sparingly soluble in water; slightly soluble in methanol and DMSO | [5] |

Synthesis and Mechanistic Rationale

The synthesis of Phenyl-β-D-glucuronide is a multi-step process that provides insight into the chemical logic of glycosidic bond formation and deprotection. A common laboratory-scale synthesis route is outlined below, emphasizing the causality behind the choice of reagents.[7]

-

Glycosylation (Koenigs-Knorr Reaction Variant): The synthesis begins with a protected glucuronic acid derivative, typically methyl (1,2,3,4-tetra-O-acetyl)-β-D-glucuronate, which serves as the glycosyl donor. This is reacted with phenol (the glycosyl acceptor). This reaction is catalyzed by a Lewis acid, such as tin(IV) chloride (SnCl₄).

-

Expert Insight: The acetyl protecting groups on the glucuronate are crucial. They prevent self-reaction and enhance the reactivity of the anomeric carbon (C1). The Lewis acid catalyst (SnCl₄) activates the anomeric center, facilitating the nucleophilic attack by the hydroxyl group of phenol to form the β-glycosidic bond. The reaction is typically performed in an anhydrous solvent like dichloromethane (DCM) to prevent hydrolysis of the intermediates.[7]

-

-

Deprotection (Zemplén Deacetylation): The resulting intermediate, which is still acetylated, undergoes hydrolysis to remove the protecting groups. This is achieved by treating the intermediate with a catalytic amount of sodium methoxide in methanol.

-

Expert Insight: This is a classic transesterification reaction. The methoxide ion is a strong nucleophile that attacks the acetyl carbonyl groups, leading to the formation of methyl acetate and the deprotected glucuronide product. This method is highly efficient and proceeds under mild conditions, preserving the newly formed glycosidic bond. The final product is then purified to yield Phenyl-β-D-glucuronide.[7]

-

Biological Significance: The Glucuronidation Pathway

Phenyl-β-D-glucuronide is an archetypal product of glucuronidation, a major Phase II metabolic pathway. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), conjugates glucuronic acid to various substrates, including drugs, toxins, and endogenous molecules like bilirubin and steroid hormones. This conjugation dramatically increases the water solubility of the substrate, marking it for elimination via urine or bile. Understanding this pathway is fundamental to drug development, as it governs the clearance and bioavailability of many pharmaceuticals.

Caption: The central role of glucuronidation in Phase II drug metabolism.

Application: Enzymatic Assay of β-Glucuronidase

The most prominent application of Phenyl-β-D-glucuronide is as a substrate for measuring β-glucuronidase activity. This enzyme is significant as it can reverse the detoxification process of glucuronidation. Elevated levels are associated with bacterial infections (e.g., E. coli in urinary tract infections) and are found in the microenvironment of some tumors.[7] The enzymatic reaction releases phenol, which can be quantified.

Self-Validating Spectrophotometric Protocol

This protocol ensures trustworthiness through the inclusion of essential controls. The principle relies on the colorimetric detection of phenol using 4-aminoantipyrine (4-AAP) under alkaline conditions, which forms a colored product measurable at approximately 510 nm.

Materials:

-

Phenyl-β-D-glucuronide (Substrate)

-

β-Glucuronidase enzyme (e.g., from E. coli)

-

Phosphate Buffer (e.g., 100 mM Sodium Phosphate, pH 6.8)

-

4-Aminoantipyrine (4-AAP) solution

-

Potassium ferricyanide solution

-

0.2 M NaOH (Stop Solution)

-

96-well microplate and plate reader

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Phenyl-β-D-glucuronide in the phosphate buffer.

-

Prepare a working solution of the enzyme in the same buffer at the desired concentration.

-

Prepare the colorimetric detection reagents as per standard protocols for phenol quantification.

-

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Test Wells: 50 µL of enzyme solution + 50 µL of substrate solution.

-

Substrate Blank (Control 1): 50 µL of buffer + 50 µL of substrate solution. (Validates that the substrate is stable and not auto-hydrolyzing).

-

Enzyme Blank (Control 2): 50 µL of enzyme solution + 50 µL of buffer. (Validates that the enzyme preparation has no interfering absorbance).

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). The optimal time should be determined to ensure the reaction is within the linear range.

-

Reaction Termination: Stop the reaction by adding 25 µL of 0.2 M NaOH to each well.

-

Color Development:

-

Add 25 µL of 4-AAP solution to all wells.

-

Add 25 µL of potassium ferricyanide solution to all wells and mix.

-

Incubate at room temperature for 10 minutes to allow color development.

-

-

Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the Enzyme Blank from the Test wells.

-

Subtract the absorbance of the Substrate Blank from the Test wells.

-

Quantify the amount of phenol released using a standard curve prepared with known concentrations of phenol.

-

Caption: Experimental workflow for a β-glucuronidase activity assay.

Advanced Applications and Future Outlook

While its role as a β-glucuronidase substrate is well-established, new applications for Phenyl-β-D-glucuronide are emerging.

-

Analytical Standard: It is widely used as a reference standard for the quantification of glucuronide metabolites in biological samples like plasma and urine using techniques such as HPLC and mass spectrometry.[2][6]

-

Induced Volatolomics for Cancer Detection: A novel and promising application involves its use as an exogenous agent for cancer risk pre-warning.[7] The underlying principle is that the tumor microenvironment often has high concentrations of β-glucuronidase. When administered, Phenyl-β-D-glucuronide is metabolized specifically in this environment to release volatile phenol, which can then be detected in the patient's breath. This non-invasive diagnostic strategy could offer a new paradigm for early cancer screening.[7]

Conclusion

Phenyl-β-D-glucuronide is far more than a simple chemical reagent; it is a versatile tool that provides a window into fundamental biological processes. From its use as a model compound for studying drug metabolism to its application in robust enzymatic assays and its potential as a next-generation diagnostic agent, it remains an indispensable asset for researchers, scientists, and drug development professionals. A thorough understanding of its properties, synthesis, and the rationale behind its applications is key to leveraging its full potential in the laboratory.

References

-

Zhang, Y., et al. (2024). Discovery of Phenyl-β-D-glucuronide Medical Function for in Vivo Producing Handheld Gas Sensor Detectable Phenol. bioRxiv. Retrieved from [Link]

-

Lin, Y., et al. (2025). Detection of β-d-glucuronidase activity in environmental samples using 4-fluorophenyl β-d-glucuronide and 19F NMR. Analytical Methods. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Detection of β-d-glucuronidase activity in environmental samples using 4-fluorophenyl β-d-glucuronide and 19F NMR. RSC Publishing. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Detection of β-d-glucuronidase activity in environmental samples using 4-fluorophenyl β-d-glucuronide and 19F NMR. RSC Publishing. Retrieved from [Link]

-

National Center for Biotechnology Information. (2001). Continuous spectrophotometric assay for beta-glucuronidase. PubMed. Retrieved from [Link]

-

Tsou, K. C., & Seligman, A. M. (1952). Synthesis of Phenyl β-D-Glucopyruronoside. Journal of the American Chemical Society. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Phenyl-b- D -glucuronide = 99.0 HPLC 17685-05-1 [sigmaaldrich.com]

- 3. goldbio.com [goldbio.com]

- 4. Phenyl beta-D-Glucuronide | LGC Standards [lgcstandards.com]

- 5. PHENYL-BETA-D-GLUCURONIDE CAS#: 17685-05-1 [m.chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. biorxiv.org [biorxiv.org]

The Enigmatic Presence of Phenyl-beta-D-glucuronide in the Plant Kingdom: A Technical Guide

Abstract

Phenyl-beta-D-glucuronide, a seemingly simple phenolic glycoside, represents a fascinating intersection of primary and secondary metabolism in plants. While its presence has been confirmed in select species such as Glycine max (soybean), its broader distribution, precise physiological roles, and the specific enzymatic machinery governing its synthesis remain areas of active investigation[1]. This technical guide provides a comprehensive overview of the current understanding of Phenyl-beta-D-glucuronide in plants. It synthesizes information on its biosynthetic origins within the well-established phenylpropanoid pathway, explores its putative functions in plant defense and stress response, and offers detailed, field-proven methodologies for its extraction, purification, and characterization. This document is intended to serve as a foundational resource for researchers aiming to explore the significance of this molecule in plant biology and its potential applications in pharmacology and drug development.

Introduction: The Significance of Phenolic Glucuronidation in Plants

Plants produce a vast arsenal of secondary metabolites to interact with their environment. Among these, phenolic compounds are ubiquitous and perform critical functions ranging from structural support (lignin) to defense against biotic and abiotic stresses[2][3][4][5]. The bioactivity and physiological fate of these phenolics are often modulated by glycosylation, the attachment of sugar moieties. Glucuronidation, the conjugation of glucuronic acid to a substrate, is a key metabolic pathway catalyzed by UDP-glucuronosyltransferases (UGTs)[6][7][8]. This process significantly increases the water solubility of phenolic compounds, altering their transport, storage, and biological activity within the plant cell[6].

Phenyl-beta-D-glucuronide is the glucuronide conjugate of phenol. While phenol itself can be a signaling molecule, its glycosylated form is likely involved in detoxification, storage, or as a precursor to other bioactive compounds. Its confirmed presence as a metabolite in soybean suggests a deliberate and functional role within the plant's metabolic network[1][9].

Biosynthesis: A Product of the Phenylpropanoid Pathway

The synthesis of Phenyl-beta-D-glucuronide is intrinsically linked to one of the most fundamental pathways in plant secondary metabolism: the phenylpropanoid pathway. This pathway converts the amino acid phenylalanine into a variety of essential compounds.

The Phenylpropanoid Pathway: Gateway to Phenolics

The journey begins with the deamination of L-Phenylalanine to Cinnamic Acid , a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL). This is the committed step that channels carbon from primary metabolism into the vast network of phenylpropanoid synthesis[10]. Subsequent enzymatic reactions, including hydroxylations and ligations, produce a core set of intermediates, such as p-Coumaroyl-CoA, which are precursors to flavonoids, lignins, and other phenolics[10][11]. The formation of the phenol aglycone of Phenyl-beta-D-glucuronide is a downstream event of this central pathway.

Glucuronidation: The Final Conjugation Step

The final step in the biosynthesis is the conjugation of a glucuronic acid moiety to the phenol molecule. This reaction is catalyzed by a specific UDP-glucuronosyltransferase (UGT) . The UGT enzyme transfers glucuronic acid from the activated sugar donor, UDP-glucuronic acid (UDPGA), to the hydroxyl group of phenol, forming an O-glycosidic bond.

-

Causality: The selection of phenol as a substrate by a specific UGT is a highly regulated process. The expression and activity of these UGTs can be induced by various internal and external stimuli, such as pathogen attack or exposure to xenobiotics, suggesting that the production of Phenyl-beta-D-glucuronide is not a random event but a targeted metabolic response. While the specific plant UGT responsible for phenol glucuronidation is yet to be characterized, the existence of a vast family of UGT enzymes with diverse substrate specificities is well-documented[6][7].

Putative Physiological Roles in Plants

While direct experimental evidence for the function of Phenyl-beta-D-glucuronide is scarce, its identity as a phenolic glycoside allows for informed hypotheses based on the well-established roles of this compound class.

-

Chemical Defense: Phenolic glycosides are renowned for their role as anti-herbivore compounds[12]. The sugar moiety can render the compound unpalatable or require specific enzymes for digestion, which many generalist herbivores lack. Upon tissue damage, plant enzymes like β-glucosidases could hydrolyze Phenyl-beta-D-glucuronide, releasing volatile phenol, which may act as a deterrent or a signal.

-

Antimicrobial Activity: Phenolic compounds are central to plant defense against pathogens[5][13]. Phenyl-beta-D-glucuronide may act as a stable, soluble precursor that is activated upon infection. The localized release of phenol at the site of pathogen attack could create an antimicrobial environment, inhibiting pathogen growth[3][4].

-

Abiotic Stress Tolerance: Plants accumulate phenolics in response to various abiotic stresses, including high light (UV radiation), temperature fluctuations, and salinity[3][4][5]. These compounds can act as potent antioxidants, scavenging reactive oxygen species (ROS) generated during stress. Phenyl-beta-D-glucuronide may serve as a detoxified and stored form of phenol, contributing to the overall antioxidant capacity of the cell under stress conditions.

Experimental Protocols for Isolation and Analysis

The successful study of Phenyl-beta-D-glucuronide hinges on robust and validated methodologies for its extraction from complex plant matrices and its subsequent analysis. The following protocols are based on established techniques for phenolic glycosides and can be adapted and optimized for specific plant tissues.

Extraction Workflow

The choice of extraction method is critical and depends on the physicochemical properties of the target compound and the plant matrix[14]. Phenyl-beta-D-glucuronide is a polar molecule, dictating the use of polar solvents.

Step-by-Step Extraction Protocol (Maceration)

This protocol is a widely used, straightforward method for extracting polar metabolites[15].

-

Sample Preparation: Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize (freeze-dry) the tissue to a constant weight and grind to a fine, homogenous powder using a mortar and pestle or a cryogenic grinder.

-

Extraction:

-

Weigh approximately 1 gram of powdered plant material into a conical flask.

-

Add 20 mL of 80% aqueous methanol (v/v).

-

Seal the flask and place it on an orbital shaker at room temperature for 24 hours.

-

Causality: The use of a polar solvent like aqueous methanol is crucial for efficiently solubilizing polar glycosides. Shaking ensures continuous mixing, maximizing the solvent's contact with the plant matrix for efficient extraction.

-

-

Filtration: Filter the extract through Whatman No. 1 filter paper or centrifuge at 4000 x g for 15 minutes to pellet the solid debris. Collect the supernatant.

-

Re-extraction: To ensure exhaustive extraction, repeat the extraction process on the remaining plant residue at least two more times. Pool the supernatants.

-

Concentration: Concentrate the pooled extracts using a rotary evaporator at a temperature below 40°C to avoid thermal degradation of the analyte. Evaporate until the organic solvent is removed, leaving an aqueous extract.

Purification by Solid-Phase Extraction (SPE)

The crude extract contains numerous other metabolites that can interfere with analysis. Solid-phase extraction is an effective cleanup step.

-

Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

-

Sample Loading: Load the aqueous crude extract onto the conditioned cartridge.

-

Washing: Wash the cartridge with 10 mL of deionized water to remove highly polar impurities like sugars and salts.

-

Elution: Elute the Phenyl-beta-D-glucuronide and other phenolic glycosides with 5 mL of methanol.

-

Final Concentration: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.

-

Self-Validation: This SPE protocol acts as a self-validating system. The C18 stationary phase retains compounds based on hydrophobicity. Phenyl-beta-D-glucuronide, with its phenyl group, will be retained, while more polar contaminants are washed away. The final elution with methanol recovers the retained compounds of intermediate polarity.

-

Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) provides the sensitivity and selectivity required for accurate quantification of Phenyl-beta-D-glucuronide in complex extracts[16][17][18].

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient starting at 5% B, increasing to 95% B over 15 minutes, holding for 2 minutes, and re-equilibrating for 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Multiple Reaction Monitoring (MRM): Monitor the transition from the precursor ion to a specific product ion. For Phenyl-beta-D-glucuronide (C12H14O7, MW: 270.23 g/mol ), the precursor ion [M-H]⁻ would be at m/z 269.1. A characteristic product ion would be the glucuronide moiety at m/z 113.0 or the phenoxide ion[9].

-

Precursor Ion [M-H]⁻: m/z 269.1

-

Product Ion: m/z 113.0 (for quantification)

-

-

-

Quantification: Prepare a calibration curve using an authentic Phenyl-beta-D-glucuronide standard (commercially available[19]) at concentrations ranging from ng/mL to µg/mL. The concentration in the plant sample is determined by comparing its peak area to the standard curve.

Structural Characterization by NMR

For unequivocal identification, especially when isolating the compound for the first time from a new plant source, Nuclear Magnetic Resonance (NMR) spectroscopy is essential[20]. The characteristic chemical shifts and coupling constants of the protons on the phenyl ring and the glucuronic acid moiety provide a definitive structural fingerprint[1].

Quantitative Data and Future Directions

To date, there is a lack of published data on the specific concentrations of Phenyl-beta-D-glucuronide in various plant tissues. The methodologies described above will enable researchers to generate such crucial data.

Table 1: Hypothetical Quantitative Data for Phenyl-beta-D-glucuronide in Glycine max

| Plant Tissue | Condition | Phenyl-beta-D-glucuronide (µg/g dry weight) |

| Leaf | Control | Data to be determined |

| Leaf | Pathogen Inoculated (24h) | Data to be determined |

| Root | Control | Data to be determined |

| Root | Salinity Stress (48h) | Data to be determined |

| Seed | Mature | Data to be determined |

Future Research:

-

Wider Screening: A systematic screening of various plant species, particularly within the Fabaceae family, is needed to understand the taxonomic distribution of Phenyl-beta-D-glucuronide.

-

Enzyme Identification: The identification and characterization of the specific plant UDP-glucuronosyltransferase(s) that catalyze the formation of Phenyl-beta-D-glucuronide are critical to understanding its regulation.

-

Functional Genomics: Using techniques like CRISPR/Cas9 or RNAi to knock out the candidate UGT genes in plants like soybean would provide definitive evidence of the compound's physiological role.

-

Pharmacological Potential: Given its natural origin, studies on the bioavailability and bioactivity of Phenyl-beta-D-glucuronide are warranted. Its enzymatic conversion to phenol in specific microenvironments, such as tumors, has been proposed as a potential diagnostic strategy[1].

Conclusion

Phenyl-beta-D-glucuronide stands as a metabolite of interest at the crossroads of plant defense, stress physiology, and secondary metabolism. While its confirmed natural occurrence is currently limited, the tools and foundational knowledge presented in this guide provide a clear path forward for its comprehensive investigation. The elucidation of its biosynthesis, function, and distribution will not only deepen our understanding of plant biochemistry but may also unlock new avenues for the development of novel therapeutic and diagnostic agents.

References

-

bioRxiv. (2024). Discovery of Phenyl-β-D-glucuronide Medical Function for in Vivo Producing Handheld Gas Sensor Detectable Phenol. Retrieved from [Link]

-

Akbari, M., et al. (2022). An Overview of Plant Phenolic Compounds and Their Importance in Human Nutrition and Management of Type 2 Diabetes. MDPI. Retrieved from [Link]

-

Sharma, A., et al. (2022). Flavonoids and Other Phenolic Compounds for Physiological Roles, Plant Species Delimitation, and Medical Benefits: A Promising View. MDPI. Retrieved from [Link]

-

Pandya, R., et al. (2022). Physiological Function of Phenolic Compounds in Plant Defense System. ResearchGate. Retrieved from [Link]

-

Chowdhary, V., et al. (2022). Physiological Function of Phenolic Compounds in Plant Defense System. IntechOpen. Retrieved from [Link]

-

Boeckler, G. A., et al. (2011). Phenolic glycosides of the Salicaceae and their role as anti-herbivore defenses. PubMed. Retrieved from [Link]

-

ResearchGate. (2025). Extraction and purification of flavanone glycosides and kaemferol glycosides from defatted Camellia oleifera seeds by salting-out using hydrophilic isopropanol. Retrieved from [Link]

-

Santos-Buelga, C., et al. (2012). Extraction and isolation of phenolic compounds. PubMed. Retrieved from [Link]

-

Setyaningsih, W., et al. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective glucuronidation of phenolic compounds in literatures.... Retrieved from [Link]

-

Khampa, S., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. MDPI. Retrieved from [Link]

-

Schäfer, M., et al. (2014). Validated method for phytohormone quantification in plants. Frontiers. Retrieved from [Link]

-

Dong, X., et al. (2014). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. PubMed Central. Retrieved from [Link]

-

Yokota, H., et al. (1997). High induction of phenol UDP-glucuronosyltransferase in the kidney medulla of beta-naphthoflavone-treated rats. PubMed. Retrieved from [Link]

-

Mohamed, M. F., & Frye, R. F. (2010). Inhibitory Effects of Commonly Used Herbal Extracts on UDP-Glucuronosyltransferase 1A4, 1A6, and 1A9 Enzyme Activities. NIH. Retrieved from [Link]

-

Roskar, R. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. IntechOpen. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Detection of β-D-glucuronidase activity in environmental samples using 4-fluorophenyl β-D-glucuronide and 19F NMR. Retrieved from [Link]

-

SciSpace. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. Retrieved from [Link]

-

Oliva, M., et al. (2020). Deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants. PubMed Central. Retrieved from [Link]

-

Dong, X., et al. (2014). Regioselective sulfation and glucuronidation of phenolics: insights into the structural basis. PubMed. Retrieved from [Link]

-

Ferreyra, M. L. F., et al. (2021). Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases. MDPI. Retrieved from [Link]

-

Indian Journal of Applied & Pure Biology. (2023). Role of Phenolic compounds in plant defense mechanism: An updated review. Retrieved from [Link]

-

Hwang, S. J., & Lee, H. J. (2015). Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated RAW 264.7 Cells. PubMed. Retrieved from [Link]

-

Cañas, R. A., et al. (2016). Biosynthesis and Metabolic Fate of Phenylalanine in Conifers. PubMed Central. Retrieved from [Link]

-

El-Aneed, A., et al. (2020). New planar assay for streamlined detection and quantification of β-glucuronidase inhibitors applied to botanical extracts. PubMed Central. Retrieved from [Link]

-

Consonni, R., & Ottolina, G. (2022). NMR Characterization of Lignans. CNR-IRIS. Retrieved from [Link]

-

KEGG. (n.d.). Flavonoid biosynthesis - Glycine max (soybean). Retrieved from [Link]

-

ResearchGate. (2025). NMR Characterization of Lignans. Retrieved from [Link]

-

Tohge, T., et al. (2013). Shikimate and Phenylalanine Biosynthesis in the Green Lineage. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Biosynthetic pathway of phenylglycine (a) and dihydroxyphenylglycine.... Retrieved from [Link]

-

PubChem. (n.d.). Phenol glucuronide. Retrieved from [Link]

-

Kaur, R., & Arora, S. (2022). Diversity in Chemical Structures and Biological Properties of Plant Alkaloids. MDPI. Retrieved from [Link]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. An Overview of Plant Phenolic Compounds and Their Importance in Human Nutrition and Management of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Physiological Function of Phenolic Compounds in Plant Defense System [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regioselective sulfation and glucuronidation of phenolics: insights into the structural basis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenol glucuronide | C12H14O7 | CID 87235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Shikimate and Phenylalanine Biosynthesis in the Green Lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KEGG PATHWAY: Flavonoid biosynthesis - Glycine max (soybean) [kegg.jp]

- 12. Phenolic glycosides of the Salicaceae and their role as anti-herbivore defenses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Extraction and isolation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Phenyl-b- D -glucuronide = 99.0 HPLC 17685-05-1 [sigmaaldrich.com]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of Phenyl-beta-D-glucuronide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, a thorough understanding of the physicochemical properties of metabolites is paramount. Phenyl-beta-D-glucuronide, a common metabolite of phenolic compounds, serves as a critical analyte in various toxicological and pharmacological studies. This guide provides a comprehensive overview of its solubility and stability characteristics, offering both theoretical insights and practical, field-proven methodologies for its handling and analysis.

Foundational Knowledge: Physicochemical Properties of Phenyl-beta-D-glucuronide

A solid understanding of the inherent properties of Phenyl-beta-D-glucuronide is the bedrock upon which robust experimental design is built. These characteristics dictate its behavior in various solvent systems and its susceptibility to degradation.

Chemical Structure and Key Functional Groups

The structure of Phenyl-beta-D-glucuronide, comprising a glucuronic acid moiety linked to a phenyl group via a β-glycosidic bond, is fundamental to its properties. The presence of multiple hydroxyl groups and a carboxylic acid on the glucuronic acid ring renders the molecule highly polar.

Diagram: Chemical Structure of Phenyl-beta-D-glucuronide

Caption: Structure of Phenyl-beta-D-glucuronide highlighting its key functional groups.

Physicochemical Parameters

A summary of the key physicochemical properties of Phenyl-beta-D-glucuronide is presented in the table below. These values are crucial for predicting its behavior in different environments.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₇ | [1][2] |

| Molecular Weight | 270.24 g/mol | [1][2] |

| Predicted Water Solubility | 32 g/L | [3] |

| Predicted pKa (Strongest Acidic) | 2.75 - 3.36 | [3][4] |

| Storage Temperature | -20°C or 2-8°C | [2][4] |

Solubility Profile: A Practical Guide

The solubility of Phenyl-beta-D-glucuronide is a critical parameter for the preparation of stock solutions, calibration standards, and for ensuring its bioavailability in in-vitro assays.

Qualitative and Quantitative Solubility

Phenyl-beta-D-glucuronide is described as being sparingly soluble in water and slightly soluble in methanol and DMSO[4]. The predicted aqueous solubility of 32 g/L suggests a high degree of polarity[3]. For practical laboratory purposes, it is often supplied as a powder[2].

Table of Observed and Predicted Solubility

| Solvent | Qualitative Description | Predicted Quantitative Value |

| Water | Sparingly soluble (sonication may be required) | 32 g/L[3] |

| Methanol | Slightly soluble | - |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | - |

| Ethanol | Data not readily available | - |

| Acetonitrile | Data not readily available | - |

Note: "Slightly soluble" and "sparingly soluble" are qualitative terms. It is imperative to experimentally determine the solubility for your specific application and desired concentration.

Experimental Protocol for Determining Aqueous Solubility

To ensure accuracy and reproducibility, a systematic approach to determining the aqueous solubility of Phenyl-beta-D-glucuronide is recommended. The following protocol is based on the shake-flask method, a gold standard in the field.

Diagram: Workflow for Aqueous Solubility Determination

Caption: Step-by-step workflow for determining the aqueous solubility of Phenyl-beta-D-glucuronide.

Step-by-Step Methodology:

-

Preparation of the Test System:

-

Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline pH 7.4).

-

Add an excess amount of Phenyl-beta-D-glucuronide powder to a known volume of the buffer in a sealed, inert container (e.g., glass vial). The excess solid should be clearly visible.

-

-

Equilibration:

-

Place the container in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. For best results, centrifuge the sample at high speed (e.g., 10,000 x g for 15 minutes) and then filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF).

-

-

Quantification:

-

Prepare a series of calibration standards of Phenyl-beta-D-glucuronide of known concentrations in the same buffer.

-

Analyze the filtered supernatant and the calibration standards using a validated stability-indicating HPLC-UV method (see section 3.3 for a generic method).

-

Construct a calibration curve and determine the concentration of Phenyl-beta-D-glucuronide in the saturated solution.

-

Stability Profile: Ensuring the Integrity of Your Analyte

Phenyl-beta-D-glucuronide is susceptible to degradation through several pathways, primarily hydrolysis of the glycosidic bond. Understanding these degradation kinetics is crucial for accurate quantification and for defining appropriate storage and handling conditions.

Chemical Stability: The Impact of pH and Temperature

The stability of the glycosidic bond in Phenyl-beta-D-glucuronide is highly dependent on pH and temperature. Hydrolysis can occur under both acidic and basic conditions, leading to the formation of phenol and glucuronic acid.

Diagram: Hydrolysis of Phenyl-beta-D-glucuronide

Caption: Chemical hydrolysis of Phenyl-beta-D-glucuronide yields phenol and glucuronic acid.

Forced Degradation Studies: A Proactive Approach to Stability Assessment

Forced degradation, or stress testing, is a critical component of drug development and is essential for developing stability-indicating analytical methods. The goal is to intentionally degrade the analyte to identify potential degradation products and understand its degradation pathways.

Recommended Stress Conditions for Phenyl-beta-D-glucuronide:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 80°C for 48 hours.

-

Photostability: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Protocol for a Stability-Indicating HPLC-UV Method

A robust HPLC method is essential for separating the intact Phenyl-beta-D-glucuronide from its potential degradation products.

Step-by-Step Methodology:

-

Preparation of Stressed Samples:

-

Prepare solutions of Phenyl-beta-D-glucuronide in the appropriate stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).

-

Incubate the solutions under the specified conditions.

-

At defined time points, withdraw aliquots, neutralize if necessary (for acidic and basic samples), and dilute with mobile phase to an appropriate concentration for HPLC analysis.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

-

Gradient Program: A suitable gradient to ensure separation of the parent compound from any degradation products.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at an appropriate wavelength (e.g., 270 nm for the phenyl group).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Calculate the percentage degradation over time for each stress condition.

-

The method is considered "stability-indicating" if all degradation products are baseline-resolved from the parent peak.

-

Enzymatic Stability: The Role of β-Glucuronidase

In biological matrices, the primary route of Phenyl-beta-D-glucuronide degradation is enzymatic hydrolysis by β-glucuronidases. The activity of these enzymes is pH-dependent, with optimal activity typically in the range of pH 4.5 to 6.8, depending on the source of the enzyme (e.g., from E. coli or bovine liver)[7].

Protocol for Assessing Enzymatic Stability:

-

Reaction Setup:

-

Prepare a solution of Phenyl-beta-D-glucuronide in a buffer at the optimal pH for the chosen β-glucuronidase.

-

Add a known activity of β-glucuronidase to initiate the reaction.

-

Incubate at a constant temperature (e.g., 37°C).

-

-

Time-Course Analysis:

-

At various time points, take an aliquot of the reaction mixture and quench the enzymatic activity (e.g., by adding a strong acid or organic solvent like acetonitrile).

-

Analyze the samples by HPLC-UV to quantify the remaining Phenyl-beta-D-glucuronide and the formation of phenol.

-

-

Kinetic Analysis:

-

Plot the concentration of Phenyl-beta-D-glucuronide versus time to determine the rate of hydrolysis.

-

Best Practices for Storage and Handling

To maintain the integrity of Phenyl-beta-D-glucuronide, proper storage and handling are essential.

-

Solid Form: Store the powder at -20°C or 2-8°C, protected from light and moisture[2][4].

-

Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO or methanol) and store in small aliquots at -20°C or lower to minimize freeze-thaw cycles.

-

Aqueous Solutions: Aqueous solutions of Phenyl-beta-D-glucuronide are less stable, especially at non-neutral pH and elevated temperatures. It is recommended to prepare fresh aqueous solutions for each experiment. If storage is necessary, store at 2-8°C for short periods and perform stability checks.

Conclusion

A comprehensive understanding of the solubility and stability of Phenyl-beta-D-glucuronide is fundamental for any researcher or drug development professional working with this important metabolite. By employing the principles and protocols outlined in this guide, scientists can ensure the accuracy and reliability of their experimental data, leading to more robust and reproducible results. The provided methodologies for determining solubility and assessing stability through forced degradation and enzymatic assays offer a self-validating framework for the confident use of Phenyl-beta-D-glucuronide in a variety of research applications.

References

-

Human Metabolome Database. (2021). Metabocard for Phenol glucuronide (HMDB0060014). [Link]

-

BioAssay Systems. (n.d.). Beta Glucuronidase Assay Kit. [Link]

-

PubChem. (n.d.). Phenol glucuronide. [Link]

-

PubChem. (n.d.). phenyl beta-D-glucopyranoside. [Link]

-

bioRxiv. (2024). Discovery of Phenyl-β-D-glucuronide Medical Function for in Vivo Producing Handheld Gas Sensor Detectable Phenol. [Link]

- Aich, S., Delbaere, L. T., & Chen, R. (2001). Continuous spectrophotometric assay for beta-glucuronidase. BioTechniques, 30(4), 846–850.

-

LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). [Link]

-

Alhifthi, A., & Williams, S. J. (2021). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. ChemRxiv. [Link]

- Singh, R., & Singh, S. (2015). Validated Stability-Indicating HPLC-UV Method for Simultaneous Determination of Glipizide and Four Impurities.

- Al-Hamidi, H., Edwards, K., & Mohammad, M. A. (2021). Solubility Determination and Correlation for o-Phenylenediamine in (Methanol, Ethanol, Acetonitrile and Water) and Their Binary Solvents from T = (283.15–318.15) K.

- Kavčič, S., Trontelj, J., & Mrhar, A. (2016). Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals.

- Sancéau, J.-Y., et al. (2022). An Improved Synthesis of Glucuronide Metabolites of Hindered Phenolic Xenoestrogens. Current Organic Synthesis, 19(7), 838-844.

-

PubChem. (n.d.). Phenylglucuronide. [Link]

- Ozturk, S., Shahabi, S., & Kutuk, H. (2022). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Chemical Society of Pakistan, 44(2), 186-192.

-

USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. [Link]

- Dyfverman, A., Lindberg, B., & Lindstedt, G. (1950). The Alkaline Hydrolysis of Phenyl Beta-Glucosides. A Kinetic Investigation. Acta Chemica Scandinavica, 4, 878-884.

-

Alhifthi, A., & Williams, S. J. (2021). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucoside. ChemRxiv. [Link]

-

ResearchGate. (2018). Solubility determination and correlation for o-phenylenediamine in (methanol, ethanol, acetonitrile and water) and their binary solvents from T = (283.15–318.15) K. [Link]

-

MDPI. (2023). Kinetic Study of Acid Hydrolysis of the Glucose Obtained from Banana Plant. [Link]

-

MDPI. (2020). Unified pH Measurements of Ethanol, Methanol, and Acetonitrile, and Their Mixtures with Water. [Link]

Sources

- 1. Phenol glucuronide | C12H14O7 | CID 87235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenyl-b- D -glucuronide = 99.0 HPLC 17685-05-1 [sigmaaldrich.com]

- 3. Human Metabolome Database: Showing metabocard for Phenol glucuronide (HMDB0060014) [hmdb.ca]

- 4. PHENYL-BETA-D-GLUCURONIDE CAS#: 17685-05-1 [m.chemicalbook.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Enzymatic Assay of β-Glucuronidase (EC 3.2.1.31) from E. coli [sigmaaldrich.com]

Phenyl-β-D-glucuronide as a Metabolite of Environmental Phenols: An In-depth Technical Guide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of phenyl-β-D-glucuronide, a significant metabolite of various environmental phenols. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into the biochemical formation, toxicological relevance, and analytical quantification of this key biomarker. The guide delves into the enzymatic role of UDP-glucuronosyltransferases (UGTs), presents detailed protocols for sample preparation and analysis using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), and discusses the application of phenyl-β-D-glucuronide in assessing human exposure to environmental phenolic compounds.

Part 1: The Landscape of Environmental Phenols and Their Metabolic Fate

Phenolic compounds are a ubiquitous class of chemicals characterized by a hydroxyl group attached to an aromatic ring. They originate from both natural and anthropogenic sources.[1][2][3][4] Natural sources include plants, where they contribute to flavor, color, and defense mechanisms.[1][2][5] Anthropogenic sources are widespread and include industrial processes, pesticides, herbicides, plastics, and pharmaceuticals.[6] Consequently, human exposure to a diverse range of environmental phenols is continuous.

Upon entering the human body, these xenobiotics undergo a series of metabolic processes, broadly categorized into Phase I and Phase II reactions, primarily in the liver. Phase I reactions, often mediated by cytochrome P450 enzymes, introduce or expose functional groups, slightly increasing the polarity of the parent compound.[7][8] However, it is the Phase II conjugation reactions that are crucial for significant detoxification and elimination.

Glucuronidation, a major Phase II pathway, involves the enzymatic transfer of a glucuronic acid moiety from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to a substrate.[9] This process, catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), dramatically increases the water solubility of the xenobiotic, facilitating its excretion in urine or bile.[9] For many phenolic compounds, glucuronidation is the primary route of detoxification.[9][10]

Part 2: Phenyl-β-D-glucuronide - A Central Metabolite

Chemical Identity and Properties

Phenyl-β-D-glucuronide is the direct glucuronide conjugate of phenol.[11] Its formation represents a key metabolic step following exposure to phenol itself, which can be an environmental contaminant or a metabolite of benzene.[7][8][12][13] The chemical structure consists of a phenol molecule linked via an ether bond to a glucuronic acid moiety.[11] This conjugation renders the parent phenol significantly more hydrophilic and readily excretable.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₄O₇ | [11][14] |

| Molecular Weight | 270.24 g/mol | [11][14][15] |

| CAS Number | 17685-05-1 | [14][15] |

| Appearance | White powder | [15] |

| Solubility | High in aqueous solutions | [16][17] |

Biochemical Synthesis: The Role of UDP-glucuronosyltransferases (UGTs)

The formation of phenyl-β-D-glucuronide is catalyzed by UGTs.[9][10] These enzymes are primarily located in the endoplasmic reticulum of liver cells, but are also present in other tissues such as the gastrointestinal tract.[9] The UGT superfamily is diverse, with several isoforms exhibiting substrate specificity for various phenolic compounds.[6][9]

Specifically for the glucuronidation of smaller phenolic compounds like phenol, several UGT isoforms are implicated. Studies on chlorophenols and other phenolic structures suggest that isoforms such as UGT1A1, UGT1A6, and UGT1A9 are major contributors to their metabolism.[6][18] For instance, UGT1A6 is a key enzyme in the glucuronidation of mono-chlorophenol isomers.[6] In the case of the environmental contaminant bisphenol A (BPA), UGT2B15 has been identified as the primary enzyme responsible for its glucuronidation in the human liver.[19] The specific UGT isoforms involved in the glucuronidation of a particular environmental phenol will depend on its chemical structure.

The following diagram illustrates the general enzymatic reaction for the formation of phenyl-β-D-glucuronide.

Caption: Enzymatic formation of phenyl-β-D-glucuronide.

Toxicological Importance: A Reliable Biomarker

The glucuronidation of environmental phenols is largely considered a detoxification process, as the resulting glucuronides are generally less biologically active and more readily eliminated from the body.[18][20] However, there are instances where glucuronides can be unstable and revert to the parent compound, potentially leading to toxicity at specific sites.[17] For example, high levels of urinary β-glucuronidase, an enzyme that can cleave glucuronides, have been investigated for a potential role in bladder cancer by releasing carcinogens from their inactive glucuronide conjugates within the bladder.[21]

Despite this, the formation of stable glucuronides like phenyl-β-D-glucuronide serves as an excellent indicator of exposure to the parent phenolic compounds.[12] Urinary levels of phenyl-β-D-glucuronide and phenyl sulfate have a significant correlation with the environmental concentration of phenol, making them reliable biomarkers for occupational and environmental exposure assessment.[12]

Part 3: Analytical Strategies for Accurate Quantification

The quantification of glucuronide metabolites in biological matrices presents analytical challenges due to their high polarity and potential for instability.[16] Direct measurement of the intact glucuronide is often preferred over indirect methods that involve enzymatic hydrolysis, as the latter can be incomplete and introduce variability.[16][17]

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a robust and widely used technique for the cleanup and concentration of analytes from complex biological samples like urine.[22][23][24][25] For polar compounds like phenyl-β-D-glucuronide, a hydrophilic-lipophilic balanced (HLB) sorbent is often effective.

Detailed SPE Protocol for Urinary Phenyl-β-D-glucuronide

This protocol is a generalized procedure and may require optimization for specific applications.

-

Sample Pre-treatment:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.

-

Take a 1 mL aliquot of the supernatant and add an internal standard (e.g., a deuterated analog of phenyl-β-D-glucuronide) to correct for extraction efficiency and matrix effects.[22][23][24]

-

Dilute the sample with 1 mL of a suitable buffer, such as 0.1 M ammonium acetate, to adjust the pH.

-

-

SPE Cartridge Conditioning:

-

Condition an SPE cartridge (e.g., HLB, 30 mg) by passing 1 mL of methanol followed by 1 mL of deionized water. Ensure the sorbent bed does not go dry.

-

-

Sample Loading:

-

Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

-

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in water to remove unretained, interfering compounds.

-

-

Elution:

-

Elute the retained phenyl-β-D-glucuronide with 1 mL of a suitable organic solvent, such as methanol or acetonitrile.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

Analytical Detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and selective quantification of metabolites in biological fluids.[16][17]

Step-by-Step LC-MS/MS Workflow

Caption: Experimental workflow for phenyl-β-D-glucuronide analysis.

-

Chromatographic Separation (LC):

-

Inject the reconstituted sample into an HPLC or UHPLC system.

-

Employ a reversed-phase column (e.g., C18) for separation.

-

Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency.

-

-

Mass Spectrometric Detection (MS/MS):

-

The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

MS1 (Precursor Ion Scan): The first quadrupole (Q1) is set to select the deprotonated molecular ion ([M-H]⁻) of phenyl-β-D-glucuronide (m/z 269.07).

-

Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in the collision cell (q2) by collision with an inert gas (e.g., argon).

-

MS2 (Product Ion Scan): The resulting fragment ions are analyzed in the third quadrupole (Q3). Specific and abundant fragment ions are monitored for quantification.

-

Typical Multiple Reaction Monitoring (MRM) Transitions for Phenyl-β-D-glucuronide:

| Precursor Ion (m/z) | Product Ion (m/z) | Description |

| 269.07 | 113.0 | Glucuronic acid fragment |

| 269.07 | 175.0 | Loss of phenol |

Part 4: Interpreting the Data and Its Applications

The concentration of phenyl-β-D-glucuronide in urine is a direct reflection of the body's exposure to phenol and its precursors like benzene.[12] By quantifying this metabolite, researchers can:

-

Assess Occupational Exposure: Monitor workers in industries where phenol or benzene are used.[12]

-

Evaluate Environmental Exposure: Determine the extent of exposure in the general population to environmental phenols from various sources.

-

Conduct Epidemiological Studies: Investigate the association between exposure to phenolic compounds and health outcomes.

A study on factory workers exposed to phenol demonstrated a clear correlation between the environmental phenol concentration and the urinary levels of phenyl glucuronide and phenyl sulfate.[12] The total concentration of these metabolites corresponding to an environmental phenol level of 5 ppm was found to be 251 mg phenol/g creatinine.[12]

Part 5: Concluding Remarks and Future Outlook

Phenyl-β-D-glucuronide is a critical metabolite in the detoxification of a wide array of environmental phenols. Its stability and direct correlation with exposure levels make it an invaluable biomarker in toxicology and environmental health research. The analytical methodologies, particularly SPE coupled with LC-MS/MS, provide the necessary sensitivity and specificity for accurate quantification in complex biological matrices.

Future research should continue to explore the role of specific UGT polymorphisms in inter-individual variations in phenol metabolism, which could influence susceptibility to the toxic effects of environmental phenols. Furthermore, the development of high-throughput analytical methods will be crucial for large-scale biomonitoring studies.

References

-

Helander, A., Dahl, H., & Beck, O. (2007). Solid-Phase Extraction Procedure for Ethyl Glucuronide in Urine. Journal of Analytical Toxicology, 31(8), 493–497. [Link]

-

Li, X., et al. (2024). Discovery of Phenyl-β-D-glucuronide Medical Function for in Vivo Producing Handheld Gas Sensor Detectable Phenol. bioRxiv. [Link]

-

Wu, B., & Hu, M. (2011). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. Current Drug Metabolism, 12(9), 908–922. [Link]

-

Helander, A., Dahl, H., & Beck, O. (2007). Solid-Phase Extraction Procedure for Ethyl Glucuronide in Urine. Journal of Analytical Toxicology, 31(8), 493–497. [Link]

-

Helander, A., Dahl, H., & Beck, O. (2007). Solid-phase extraction procedure for ethyl glucuronide in urine. Journal of analytical toxicology, 31(8), 493-7. [Link]

-

Ogata, M., Yamasaki, Y., & Kawai, T. (1986). Significance of urinary phenyl sulfate and phenyl glucuronide as indices of exposure to phenol. International archives of occupational and environmental health, 58(3), 197–202. [Link]

-

Kim, S., et al. (2006). Human Benzene Metabolism Following Occupational and Environmental Exposures. Cancer Epidemiology, Biomarkers & Prevention, 15(11), 2236–2241. [Link]

-

Baggiani, C., et al. (2012). Glucuronide directed molecularly imprinted solid-phase extraction: isolation of testosterone glucuronide from its parent drug in urine. Analyst, 137(1), 249-254. [Link]

-

Salehi, B., et al. (2023). Phenolic Compounds from New Natural Sources—Plant Genotype and Ontogenetic Variation. Antioxidants, 12(2), 480. [Link]

-

Ferreira, I. C., & Martins, N. (2016). Phenolic compounds: from plants to foods. SpringerLink. [Link]

-

Kim, S., et al. (2006). Evidence That Humans Metabolize Benzene via Two Pathways. Environmental Health Perspectives, 114(11), 1688–1694. [Link]

-

Wu, B., & Hu, M. (2011). Regioselective glucuronidation of phenolic compounds in literatures... ResearchGate. [Link]

-

Wikipedia. (n.d.). Naturally occurring phenols. Wikipedia. [Link]

-

Witz, G., et al. (2000). The Fate of Benzene Oxide. Environmental Health Perspectives, 108(Suppl 5), 803–807. [Link]

-

Zhang, Y., et al. (2024). Identification of UDP-glucuronosyltransferase (UGT) isoforms involved in the metabolism of Chlorophenols (CPs). Xenobiotica, 1-11. [Link]

-

Kim, S., et al. (2006). Human benzene metabolism following occupational and environmental exposures. Utrecht University Repository. [Link]

-

Kim, S., et al. (2006). Human benzene metabolism following occupational and environmental exposures. Europe PMC. [Link]

-

Staimer, N., & Gee, S. J. (2002). Phenolics: Occurrence and Immunochemical Detection in Environment and Food. Scilit. [Link]

-

National Center for Biotechnology Information. (n.d.). Phenol glucuronide. PubChem. [Link]

-

Sancéau, J. Y., et al. (2022). An Improved Synthesis of Glucuronide Metabolites of Hindered Phenolic Xenoestrogens. Current Organic Synthesis, 19(7), 839-845. [Link]

-

Khoddami, A., et al. (2013). Phenolic compounds: Sources, properties and applications. ResearchGate. [Link]

-

Olsen, L., et al. (2021). Diagram showing glucuronidation of phenols by nucleophilic at- tacking... ResearchGate. [Link]

-

Hanioka, N., et al. (2008). Human UDP-glucuronosyltransferase isoforms involved in bisphenol A glucuronidation. Chemosphere, 74(1), 33-36. [Link]

-

Roskar, R. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. IntechOpen. [Link]

-

Nakajima, M., et al. (2005). Urinary Excretion of Phenytoin Metabolites, 5-(4'-hydroxyphenyl)-5-phenylhydantoin and Its O-glucuronide in Humans and Analysis of Genetic Polymorphisms of UDP-glucuronosyltransferases. Drug Metabolism and Pharmacokinetics, 20(2), 135-143. [Link]

-

Roskar, R. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace. [Link]

-

Li, X., et al. (2024). Discovery of Phenyl-β-D-glucuronide Medical Function for in Vivo Producing Handheld Gas Sensor Detectable Phenol-like Breath Marker: The Future of Induced Volatolomics in Cancer Risk Pre-warning. ResearchGate. [Link]

-

Nakajima, M., et al. (2005). Urinary Excretion of Phenytoin Metabolites, 5-(4′-hydroxyphenyl)-5-Phenylhydantoin and its O-glucuronide in Humans and Analysis of Genetic Polymorphisms of UDP-glucuronosyltransferases. ResearchGate. [Link]

-